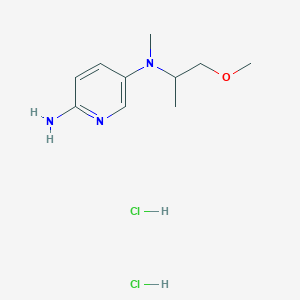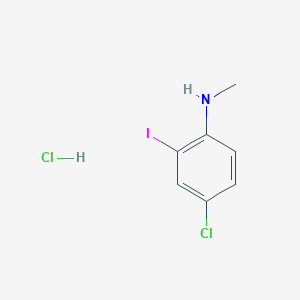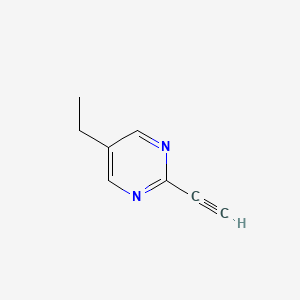
3-(2-Bromoethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromoethyl)pyrrolidine is a chemical compound characterized by a five-membered pyrrolidine ring with a 2-bromoethyl substituent at the third position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)pyrrolidine typically involves the reaction of pyrrolidine with 1,2-dibromoethane under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of 1,2-dibromoethane, leading to the formation of the desired product .
Reaction Conditions:
Reagents: Pyrrolidine, 1,2-dibromoethane
Solvent: Anhydrous ethanol or acetonitrile
Temperature: Room temperature to reflux
Catalyst: Potassium carbonate or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
3-(2-Bromoethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.
Major Products Formed
Nucleophilic Substitution: Formation of azidoethyl, thioethyl, or alkoxyethyl pyrrolidine derivatives.
Oxidation: Formation of N-oxides or other oxidized pyrrolidine derivatives.
Reduction: Formation of ethylpyrrolidine
科学研究应用
3-(2-Bromoethyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 3-(2-Bromoethyl)pyrrolidine involves its interaction with biological targets through its bromoethyl group. This group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The pyrrolidine ring enhances the compound’s binding affinity and specificity for its molecular targets .
相似化合物的比较
Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the bromoethyl substituent.
3-(2-Chloroethyl)pyrrolidine: A closely related compound with a chloroethyl group instead of a bromoethyl group.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness
3-(2-Bromoethyl)pyrrolidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of novel pharmaceuticals and chemical intermediates .
属性
IUPAC Name |
3-(2-bromoethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN/c7-3-1-6-2-4-8-5-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGNFOVPXPIRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]morpholine dihydrochloride](/img/structure/B13500616.png)
![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
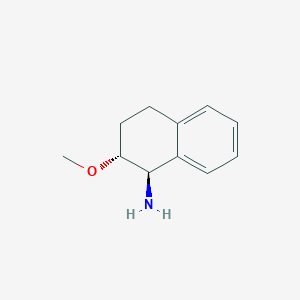
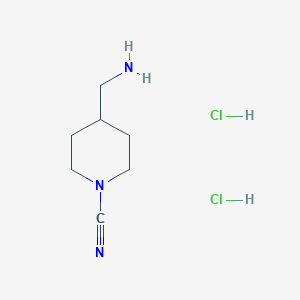

![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
